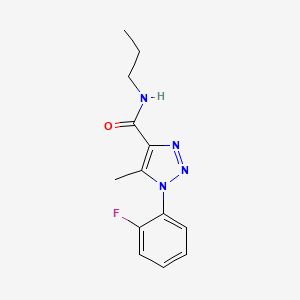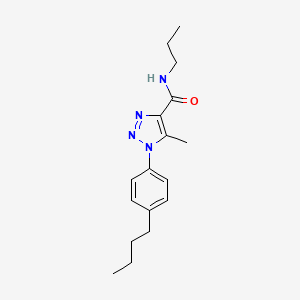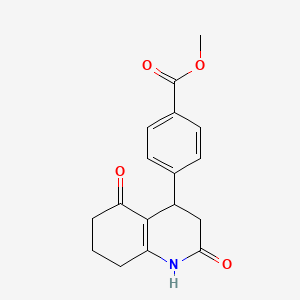
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
描述
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as FLNA, is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a triazole-based compound that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit bacterial growth. 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. In vivo studies have demonstrated that 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth in mice and improve survival rates.
实验室实验的优点和局限性
One of the main advantages of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is its potent antitumor and antimicrobial activity, which makes it a promising candidate for drug development. However, 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is also highly toxic and has a narrow therapeutic window, which limits its potential clinical use. In addition, the synthesis of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability and use in research.
未来方向
There are several potential future directions for research on 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide analogs that have improved therapeutic profiles. Another area of interest is the investigation of the mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide and its potential targets in cancer cells and bacteria. Finally, there is a need for further in vivo studies to evaluate the safety and efficacy of 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in animal models and to identify optimal dosing regimens.
科学研究应用
1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(2-fluorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
属性
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNWVSBVHAELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B4436433.png)
![1-[(4-methylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4436434.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B4436449.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436452.png)
![1-[(dimethylamino)sulfonyl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4436456.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436474.png)


![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)
